4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for the base compound is 4-(2,2,3,3-tetrafluoropropoxy)aniline . This designation follows standard substitutive nomenclature rules:

- The parent structure is aniline (benzenamine), a benzene ring with an amino group (-NH2) at position 1.

- The substituent at position 4 is a 2,2,3,3-tetrafluoropropoxy group, consisting of a propyl chain with fluorine atoms at the second and third carbons.

The hydrochloride salt modifies this nomenclature to 4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride , reflecting the addition of a hydrochloric acid-derived chloride ion to the protonated amine group.

Structural Representation

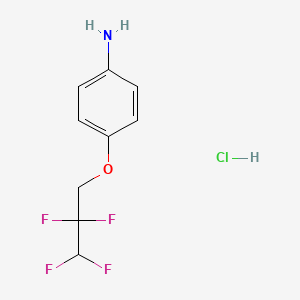

The molecular structure comprises:

- A benzene ring with an amino group (-NH2) at position 1.

- A 2,2,3,3-tetrafluoropropoxy group (-O-CH2-CF2-CF2-H) at position 4.

- In the hydrochloride form, the amine is protonated to -NH3+, paired with a Cl- counterion.

| Property | Value |

|---|---|

| Molecular formula | C9H10ClF4NO |

| Simplified SMILES | C1=CC(=CC=C1N)OCC(C(F)F)(F)F.[Cl-] |

The tetrafluoropropoxy group introduces steric and electronic effects critical to the compound’s reactivity.

CAS Registry Number and Alternative Chemical Designations

CAS Registry Numbers

Alternative Designations

| Category | Examples |

|---|---|

| IUPAC variants | 4-(2,2,3,3-Tetrafluoropropoxy)benzenamine hydrochloride |

| Common synonyms | 4-(Tetrafluoropropoxy)aniline HCl; Aniline, 4-(2,2,3,3-tetrafluoropropoxy)-, hydrochloride |

The hydrochloride designation explicitly identifies the compound’s ionic nature, distinguishing it from the free base.

Hydrochloride Salt Formation Mechanism

The hydrochloride salt forms via acid-base reaction between 4-(2,2,3,3-tetrafluoropropoxy)aniline and hydrochloric acid:

$$

\text{C}9\text{H}9\text{F}4\text{NO} + \text{HCl} \rightarrow \text{C}9\text{H}{10}\text{ClF}4\text{NO}

$$

Mechanistic Steps :

- Protonation : The lone electron pair on the aniline nitrogen attacks a hydrogen ion (H+) from HCl, forming a positively charged ammonium ion (-NH3+).

- Ion Pairing : The chloride ion (Cl-) associates electrostatically with the ammonium group, stabilizing the salt.

This process enhances the compound’s solubility in polar solvents compared to the free base.

Key Characteristics of Salt Formation

| Parameter | Effect on Compound Properties |

|---|---|

| Solubility | Increased in aqueous media |

| Stability | Improved hygroscopic resistance |

| Crystallinity | Favorable for purification |

Properties

IUPAC Name |

4-(2,2,3,3-tetrafluoropropoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F4NO.ClH/c10-8(11)9(12,13)5-15-7-3-1-6(14)2-4-7;/h1-4,8H,5,14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSVSLXAVULJMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCC(C(F)F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride typically involves the reaction of 4-nitroaniline with 2,2,3,3-tetrafluoropropanol under suitable conditions to form the intermediate 4-(2,2,3,3-tetrafluoropropoxy)nitrobenzene. This intermediate is then reduced to 4-(2,2,3,3-tetrafluoropropoxy)aniline, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions typically target the nitro group in the intermediate stage to form the aniline derivative.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like nitric acid for nitration

Scientific Research Applications

Pharmaceutical Applications

1. CFTR Modulation

One of the most significant applications of 4-(2,2,3,3-tetrafluoropropoxy)aniline hydrochloride is its role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). Research has shown that compounds with similar structures can activate CFTR channels, which are crucial for maintaining fluid secretion in various tissues. Studies indicate that derivatives of this compound can enhance tear fluid secretion in models of dry eye disease, suggesting potential for treating ocular surface disorders .

2. Cognitive Dysfunction Treatment

The compound has been explored in the context of cognitive dysfunction treatment. Specifically, it serves as a precursor in the synthesis of idalopirdine, a drug investigated for its efficacy in treating Alzheimer’s disease and other cognitive disorders. The incorporation of the tetrafluoropropoxy group is believed to enhance the pharmacological profile of the resulting compounds .

Material Science Applications

1. Synthesis of Functional Materials

The unique fluorinated group allows for enhanced stability and performance in polymeric materials. Research indicates that incorporating such fluorinated compounds can improve the thermal and chemical resistance of polymers used in various applications, including coatings and adhesives .

2. Fluorinated Surfactants

Due to its amphiphilic nature, this compound can be utilized in the synthesis of fluorinated surfactants. These surfactants are valuable in applications requiring low surface tension and high stability under extreme conditions, such as oil recovery processes and specialty cleaning agents .

Case Study 1: Ocular Therapeutics

In a study focusing on dry eye therapeutics, analogs derived from this compound were tested for their ability to activate CFTR channels in rabbit models. Results demonstrated significant increases in tear volume and prolonged effects compared to traditional treatments . This suggests a promising avenue for developing first-in-class therapies for dry eye conditions.

Case Study 2: Cognitive Enhancers

Research into idalopirdine has highlighted the importance of the tetrafluoropropoxy moiety in enhancing cognitive functions. Clinical trials have shown that patients receiving treatment with idalopirdine exhibited improvements in cognitive assessments compared to placebo groups . This underscores the potential of this compound derivatives in neuropharmacology.

Mechanism of Action

The mechanism of action of 4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrafluoropropoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparative Data Table

Key Findings

Structural vs. Functional Differences :

- The aniline hydrochloride’s amine group enables conjugation in drug synthesis, whereas fluorinated acids (e.g., PFBS) are prioritized for environmental regulation due to persistence .

- Quaternary ammonium derivatives (e.g., ) exhibit ionic properties unsuitable for neutral pH drug formulations.

Analytical Performance :

- HPLC retention times and LCMS data (e.g., 1.19 minutes for the trifluoromethyl analogue) highlight differences in polarity and separation behavior .

Commercial and Regulatory Landscape :

- High cost and niche availability of 4-(2,2,3,3-Tetrafluoropropoxy)aniline HCl contrast with mass-produced fluorinated acids subject to SVHC restrictions .

Biological Activity

4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride is a synthetic compound that has gained attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in pharmaceutical research.

Chemical Structure and Properties

The chemical formula for this compound is C10H10ClF4NO. It features a tetrafluoropropoxy group attached to an aniline moiety. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Studies indicate that compounds with similar structures can act as enzyme inhibitors or modulators of signaling pathways. For example, the tetrafluoropropoxy group may enhance lipophilicity and membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that related compounds exhibit antimicrobial properties. For instance, studies on fluorinated anilines have shown effectiveness against various bacterial strains. These findings suggest a potential for this compound in developing antimicrobial agents.

- Cytotoxicity : A study assessing the cytotoxic effects of similar fluorinated anilines on cancer cell lines demonstrated that these compounds can induce apoptosis through oxidative stress pathways. This indicates a possible application in cancer therapeutics.

- Enzyme Inhibition : Compounds containing aniline structures have been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE). AChE inhibitors are valuable in treating neurodegenerative diseases like Alzheimer's.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-(2,2,3,3-Tetrafluoropropoxy)aniline hydrochloride, and how can purity be optimized?

- Methodology :

- Step 1 : React 4-nitroaniline with 2,2,3,3-tetrafluoropropanol under basic conditions (e.g., K₂CO₃ in DMF) to form the nitro intermediate via nucleophilic aromatic substitution.

- Step 2 : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol).

- Step 3 : Form the hydrochloride salt by treating with HCl gas in anhydrous ether.

- Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >98% purity. Monitor by ¹H NMR for residual solvent removal .

Q. Which analytical techniques are essential for characterizing this compound’s structural integrity?

- Key Techniques :

- ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., integration ratios for aromatic protons at δ 6.8–7.2 ppm and CF₂/CF₃ groups at δ -120 to -140 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺ calc. for C₉H₈F₄NOCl: 281.02).

- X-Ray Diffraction (XRD) : Identify crystalline phases and polymorphic forms (critical for reproducibility) .

Q. How does the fluorinated alkoxy group affect solubility and stability in aqueous systems?

- Solubility : The 2,2,3,3-tetrafluoropropoxy group reduces aqueous solubility (logP ≈ 2.5) but enhances lipid membrane permeability, making it suitable for CNS-targeting formulations.

- Stability : Degrades above pH 7 via hydrolysis of the ether bond. Store at pH 4–6 (acetate buffer) to minimize degradation (<5% over 30 days at 4°C) .

Advanced Research Questions

Q. How can contradictions in NMR data for fluorinated aromatic amines be resolved?

- Strategies :

- Use ¹H-¹⁹F HOESY to detect through-space interactions between fluorine and aromatic protons.

- Compare experimental ¹⁹F NMR shifts (δ -138 to -142 ppm for CF₂ groups) with DFT-simulated spectra (B3LYP/6-311+G(d,p)).

- Validate ambiguous peaks using 2D NOESY to confirm spatial proximity of substituents .

Q. What environmental analytical methods detect degradation products of this compound in wastewater?

- Protocol :

- Sample Prep : Solid-phase extraction (HLB cartridges) with methanol elution.

- LC-MS/MS : C18 column (2.1 × 50 mm, 1.7 µm), gradient elution (0.1% formic acid in water/acetonitrile). Negative-ion mode for perfluorinated fragments (e.g., m/z 179 for tetrafluoropropanol).

- Quantitation : Use ¹³C-labeled internal standards to correct matrix effects. Detection limit: 0.1 ng/L .

Q. How can computational modeling predict interactions with biological targets like acetylcholinesterase?

- Workflow :

- Docking : Use AutoDock Vina with the acetylcholinesterase structure (PDB ID 4EY7). Parameterize fluorine atoms using CHARMM36 force field.

- MD Simulations : Run 50-ns simulations in explicit solvent (TIP3P water). Analyze binding free energy via MM-PBSA (ΔG ≈ -35 kcal/mol for high-affinity poses).

- Validation : Compare with inhibition assays (IC₅₀ < 10 µM for active analogs) .

Q. What crystallization strategies yield specific polymorphs of the hydrochloride salt?

- Optimization :

- Solvent Screening : Test acetone/water (70:30) for Form I (melting point: 156–158°C) or THF/heptane for Form II (mp: 145–147°C).

- Seeding : Introduce seed crystals of the desired polymorph during cooling (0.5°C/min).

- In-Situ Monitoring : Use Raman spectroscopy (peak at 1,200 cm⁻¹ for Form I) to track phase transitions .

Key Challenges and Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.